molecular formula C13H12OS B8410770 5-Phenethyl-thiophene-2-carbaldehyde

5-Phenethyl-thiophene-2-carbaldehyde

Cat. No. B8410770
M. Wt: 216.30 g/mol
InChI Key: CBMDSKURMHSKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884124B2

Procedure details

5-Phenethylthiophene-2-carbaldehyde was synthesized from 5-(phenylethynyl)thiophene-2-carbaldehyde (4.0 g, 18.8 mmol) following the conditions used to hydrogenate 4-(phenylethynyl)thiophene-2-carbaldehyde to 4-phenethylthiophene-2-carbaldehyde (Example 1.1.b). 5-Phenethylthiophene-2-carbaldehyde (3.8 g, 93%) was used in the next step without further purification 1H NMR (400 MHz, CDCl3) δ (ppm): 9.83 (s, 1H), 7.60 (d, 1H), 7.30 (m, 2H), 7.23 (m, 1H), 7.19 (m, 2H), 6.86 (dt, 1H), 3.21 (t, 2H), 3.03 (t, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[S:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C#CC2C=C(C=O)SC=2)C=CC=CC=1.C(C1C=C(C=O)SC=1)CC1C=CC=CC=1>>[CH2:8]([C:9]1[S:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=1)[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(S1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1C=C(SC1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C=1C=C(SC1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-Phenethylthiophene-2-carbaldehyde (3.8 g, 93%) was used in the next step without further purification 1H NMR (400 MHz, CDCl3) δ (ppm): 9.83 (s, 1H), 7.60 (d, 1H), 7.30 (m, 2H), 7.23 (m, 1H), 7.19 (m, 2H), 6.86 (dt, 1H), 3.21 (t, 2H), 3.03 (t, 2H)

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CC=C(S1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.